7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (7-A2MTP) is a heterocyclic compound consisting of a nitrogen-containing ring system. It is a derivative of the triazolopyrimidine family of compounds. 7-A2MTP has been identified as a potential therapeutic agent in various medical conditions due to its unique biological activities. It has been studied extensively in recent years due to its potential applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Scientific Research Applications
Structural Analysis
- X-ray analysis of similar compounds, like 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one and 6-ethoxycarbonyl-4-ethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, has been used to determine molecular structures and chemical shift values in related compounds, contributing to a deeper understanding of their chemical properties (Clayton et al., 1980).
Synthesis and Biological Activity
- Novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been synthesized and evaluated for their anti-epileptic activities in vitro, demonstrating the potential medicinal applications of such compounds (Ding et al., 2019).
- Efficient synthesis methods have been developed for 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, showcasing the usefulness of these compounds in the preparation of biologically active substances (Massari et al., 2017).
Chemical Reactions and Properties
- Studies on partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have revealed insights into their reactivity, tautomerism, and potential as synthons for the preparation of various polycondensed heterocycles (Chernyshev et al., 2015).
- Research on the ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates has provided valuable information on the structural dynamics and isomerization processes in these compounds (Pryadeina et al., 2008).
Potential Medical Applications
- The synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and their in vitro evaluation for antimicrobial and antifungal activities highlight the potential of these compounds in medical applications (Komykhov et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the induction of apoptosis within cells, particularly in cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
7-amino-2-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-14-3-5-9-7-10-6(13)2-4(8)12(7)11-5/h2H,3,8H2,1H3,(H,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCGCPVCCIOWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC(=O)NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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